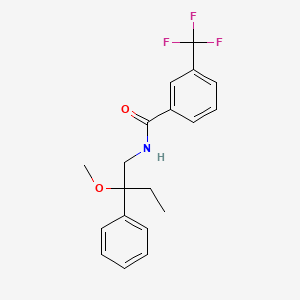

![molecular formula C13H11N3O3S B2742147 3-(4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid CAS No. 1351398-18-9](/img/structure/B2742147.png)

3-(4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid” is a derivative of pyrimidine . Pyrimidine derivatives have been found to exhibit numerous pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the interaction of the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with Lawesson’s reagent results in the corresponding 4-thioxo derivative .Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been studied using Density Functional Theory (DFT) calculations, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MESP) . The highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), energy gap (Eg), light harvest efficiency (LHE), and open-circuit voltage (Voc) of all studied molecular structures are calculated and illustrated .Chemical Reactions Analysis

The chemical reactions of this compound involve interactions with N-nucleophiles, amines, and hydrazines . Further studies are needed to fully understand the chemical reactions of this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various computational methods such as DFT, NBO, MESP, and Fukui function .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

A series of derivatives of 3-(4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid have been synthesized and investigated for their biological activities. One such study focused on the synthesis and anti-inflammatory activity of these compounds, demonstrating significant anti-inflammatory effects using the rat paw edema method (Mokale et al., 2010).

Chemical Reactions and Derivatives

Various reactions involving 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives have been explored. These include methylation, acylation, and synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines (Kappe & Roschger, 1989). Additionally, studies have been conducted on the chemistry of 4,5,6,7-tetrahydro-1H-indoles and their derivatives, leading to the synthesis of novel porphyrins with exocyclic rings (Lash et al., 1992).

Synthesis of Biologically Active Compounds

Research has been conducted on the synthesis of 3-(aminothiocarbonylthio)propanoic acids, which are intermediates in the synthesis of biologically active compounds (Orlinskii, 1996). Another study reported the synthesis of oxo-/thioxopyrimidines and tetrazoles linked to sugars, exhibiting potential as non-toxic antioxidant acetylcholinesterase inhibitors (Figueiredo et al., 2012).

Antimicrobial and Antifungal Applications

Some derivatives of this compound have been evaluated for their antimicrobial and antifungal activities. A study on the synthesis of chromone-pyrimidine coupled derivatives showed potent antifungal and antibacterial properties (Nikalje et al., 2017; Tiwari et al., 2018).

Novel Synthesis Methods

Research has also been directed towards developing novel synthesis methods for these compounds, such as the synthesis of 5-sulfenyl tetrazole derivatives of indoles and pyrroles, employing eco-friendly approaches (Kuhn et al., 2014).

Enzyme Inhibition Studies

Studies on novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have shown promising results in enzyme inhibition, particularly urease inhibitors, indicating potential therapeutic applications (Nazir et al., 2018).

Wirkmechanismus

Target of Action

Similar compounds, such as 4-aryl-2-thioxo-3,4-dihydro-1h-pyrimido[1,2-a][1,3,5]triazin-6-ones, have shown antibacterial activity

Mode of Action

Compounds with similar structures have been found to exhibit antibacterial activity . They may interact with bacterial cells, leading to changes that inhibit their growth or survival. The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis or dna replication . The downstream effects could include inhibited growth and cell death.

Pharmacokinetics

The lipophilicity of a compound, represented by the log p value, is known to influence its pharmacokinetic properties . Therefore, the lipophilicity of this compound could impact its bioavailability.

Result of Action

If it does exhibit antibacterial activity, it could lead to the death of bacterial cells . This could result in the clearance of bacterial infections, depending on the specific bacteria targeted and the effectiveness of the compound.

Eigenschaften

IUPAC Name |

3-(4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c17-9(18)5-6-16-12(19)11-10(15-13(16)20)7-3-1-2-4-8(7)14-11/h1-4,14H,5-6H2,(H,15,20)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAQRBIYLAEAGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=S)N3)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-bromobenzamide](/img/structure/B2742068.png)

![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2742070.png)

![N~6~-[2-(dimethylamino)ethyl]-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2742071.png)

![Methyl 4-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-ethoxy-3-oxo-1-propenyl)amino]benzenecarboxylate](/img/structure/B2742072.png)

![N-(2,5-dimethoxyphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2742074.png)

![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2742076.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2742077.png)

![N-[1-(3,4-Dichlorophenyl)-3-hydroxypropyl]oxirane-2-carboxamide](/img/structure/B2742080.png)

![1-[4-(Tert-butyl)benzyl]-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2742081.png)

![tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B2742084.png)